molecular formula C17H14NP B124867 Diphenyl-2-pyridylphosphine CAS No. 37943-90-1

Diphenyl-2-pyridylphosphine

Cat. No. B124867
CAS RN: 37943-90-1
M. Wt: 263.27 g/mol
InChI Key: SVABQOITNJTVNJ-UHFFFAOYSA-N
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Patent
US05166411

Procedure details

A 250 ml stainless steel, magnetically stirred autoclave was filled with 0.1 mmol palladium(II)acetate, 5 mmol bisphenyl(2-pyridyl)phosphine, 4 mmol p-toluenesulfonic acid, 40 ml (500 mmol) pyridine, 20 ml methanol and 5 g paraformaldehyde. Air was then evacuated from autoclave, and then carbon monoxide (30 bar) and ethene (20 bar) were added. The autoclave was then sealed and heated to a temperature of 110° C. After a reaction time of 5 hours, a sample of the contents of the autoclave was withdrawn and analyzed by gas liquid chromatography. Two products were found; methoxymethylpropionate, which had been formed with a selectivity of 10%, and methylpropionate, which had been formed with a selectivity of 90%. The mean reaction rate was calculated to be 200 mol ethene/gram atom Pd/hour.
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CN=2)[CH:6]=CC=C[CH:2]=1.[C:20]1([CH3:30])C=CC(S(O)(=O)=[O:27])=C[CH:21]=1.N1C=CC=CC=1.[CH2:37]=[O:38].[CH3:39][OH:40]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:37][O:38][CH2:39][O:40][C:2](=[O:27])[CH2:1][CH3:6].[CH3:37][O:38][C:21](=[O:40])[CH2:20][CH3:30] |f:5.6.7|

Inputs

Step One
Name
stainless steel
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
5 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=NC=CC=C1)C1=CC=CC=C1
Name
Quantity
4 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
40 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
C=O
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
0.1 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Air was then evacuated from autoclave
ADDITION
Type
ADDITION
Details
carbon monoxide (30 bar) and ethene (20 bar) were added
CUSTOM
Type
CUSTOM
Details
The autoclave was then sealed
CUSTOM
Type
CUSTOM
Details
After a reaction time of 5 hours, a sample of the contents of the autoclave was withdrawn
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
COCOC(CC)=O
Name
Type
product
Smiles
COC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05166411

Procedure details

A 250 ml stainless steel, magnetically stirred autoclave was filled with 0.1 mmol palladium(II)acetate, 5 mmol bisphenyl(2-pyridyl)phosphine, 4 mmol p-toluenesulfonic acid, 40 ml (500 mmol) pyridine, 20 ml methanol and 5 g paraformaldehyde. Air was then evacuated from autoclave, and then carbon monoxide (30 bar) and ethene (20 bar) were added. The autoclave was then sealed and heated to a temperature of 110° C. After a reaction time of 5 hours, a sample of the contents of the autoclave was withdrawn and analyzed by gas liquid chromatography. Two products were found; methoxymethylpropionate, which had been formed with a selectivity of 10%, and methylpropionate, which had been formed with a selectivity of 90%. The mean reaction rate was calculated to be 200 mol ethene/gram atom Pd/hour.
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CN=2)[CH:6]=CC=C[CH:2]=1.[C:20]1([CH3:30])C=CC(S(O)(=O)=[O:27])=C[CH:21]=1.N1C=CC=CC=1.[CH2:37]=[O:38].[CH3:39][OH:40]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:37][O:38][CH2:39][O:40][C:2](=[O:27])[CH2:1][CH3:6].[CH3:37][O:38][C:21](=[O:40])[CH2:20][CH3:30] |f:5.6.7|

Inputs

Step One
Name
stainless steel
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
5 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=NC=CC=C1)C1=CC=CC=C1
Name
Quantity
4 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
40 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
C=O
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
0.1 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Air was then evacuated from autoclave
ADDITION
Type
ADDITION
Details
carbon monoxide (30 bar) and ethene (20 bar) were added
CUSTOM
Type
CUSTOM
Details
The autoclave was then sealed
CUSTOM
Type
CUSTOM
Details
After a reaction time of 5 hours, a sample of the contents of the autoclave was withdrawn
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
COCOC(CC)=O
Name
Type
product
Smiles
COC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.